molecular formula C17H15NO4 B15062530 5-Hydroxy-7-methoxy-3-(4-methoxyphenyl)quinolin-4(1H)-one CAS No. 190774-08-4

5-Hydroxy-7-methoxy-3-(4-methoxyphenyl)quinolin-4(1H)-one

Cat. No.: B15062530
CAS No.: 190774-08-4
M. Wt: 297.30 g/mol
InChI Key: SBFHSVIIWYPONI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Hydroxy-7-methoxy-3-(4-methoxyphenyl)quinolin-4(1H)-one is a complex organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry. This particular compound features a quinoline core with hydroxy, methoxy, and methoxyphenyl substituents, which may contribute to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Hydroxy-7-methoxy-3-(4-methoxyphenyl)quinolin-4(1H)-one typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Quinoline Core: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.

    Introduction of Substituents: The hydroxy, methoxy, and methoxyphenyl groups can be introduced through electrophilic aromatic substitution reactions. For example, methoxylation can be performed using methanol and a strong acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

5-Hydroxy-7-methoxy-3-(4-methoxyphenyl)quinolin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The quinoline core can be reduced to tetrahydroquinoline using reducing agents like lithium aluminum hydride.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

    Oxidation: Formation of quinolinone derivatives.

    Reduction: Formation of tetrahydroquinoline derivatives.

    Substitution: Formation of various substituted quinoline derivatives.

Scientific Research Applications

5-Hydroxy-7-methoxy-3-(4-methoxyphenyl)quinolin-4(1H)-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Hydroxy-7-methoxy-3-(4-methoxyphenyl)quinolin-4(1H)-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    5-Hydroxyquinoline: Lacks the methoxy and methoxyphenyl substituents.

    7-Methoxyquinoline: Lacks the hydroxy and methoxyphenyl substituents.

    3-Phenylquinoline: Lacks the hydroxy and methoxy substituents.

Uniqueness

5-Hydroxy-7-methoxy-3-(4-methoxyphenyl)quinolin-4(1H)-one is unique due to its specific combination of substituents, which may confer distinct chemical and biological properties compared to other quinoline derivatives.

Properties

CAS No.

190774-08-4

Molecular Formula

C17H15NO4

Molecular Weight

297.30 g/mol

IUPAC Name

5-hydroxy-7-methoxy-3-(4-methoxyphenyl)-1H-quinolin-4-one

InChI

InChI=1S/C17H15NO4/c1-21-11-5-3-10(4-6-11)13-9-18-14-7-12(22-2)8-15(19)16(14)17(13)20/h3-9,19H,1-2H3,(H,18,20)

InChI Key

SBFHSVIIWYPONI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=CNC3=C(C2=O)C(=CC(=C3)OC)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.